molecular formula C12H15BN2O3 B6321203 5-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-2,1,3-benzoxadiazole CAS No. 2096997-96-3

5-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-2,1,3-benzoxadiazole

Cat. No.: B6321203
CAS No.: 2096997-96-3
M. Wt: 246.07 g/mol
InChI Key: ZFUNIPKLLIZCLP-UHFFFAOYSA-N
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Description

5-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-2,1,3-benzoxadiazole is a complex organic compound with the molecular formula C12H15BN2O2S This compound is notable for its unique structure, which includes a benzoxadiazole ring and a dioxaborinan group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-2,1,3-benzoxadiazole typically involves the reaction of a benzoxadiazole derivative with a dioxaborinan compound. The reaction conditions often require the use of a solvent such as dioxane and a catalyst to facilitate the formation of the desired product. The process may involve multiple steps, including the protection and deprotection of functional groups to ensure the stability of intermediates.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated systems and advanced analytical techniques ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

5-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-2,1,3-benzoxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its reactivity and properties.

    Reduction: Reduction reactions can convert the compound into more reduced forms, potentially changing its chemical behavior.

    Substitution: The benzoxadiazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures, specific solvents, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of functionalized benzoxadiazole compounds.

Scientific Research Applications

5-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-2,1,3-benzoxadiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.

    Industry: It is utilized in the development of advanced materials, including polymers and nanomaterials, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 5-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-2,1,3-benzoxadiazole exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play crucial roles in various biological pathways. The compound’s structure allows it to bind to these targets with high specificity, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole
  • 4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-1-naphthol
  • 4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-2,1,3-benzothiadiazole

Uniqueness

Compared to similar compounds, 5-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-2,1,3-benzoxadiazole stands out due to its unique combination of a benzoxadiazole ring and a dioxaborinan group. This structural feature imparts distinct chemical and physical properties, making it particularly useful in applications where stability, reactivity, and specificity are essential.

Properties

IUPAC Name

5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)-2,1,3-benzoxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BN2O3/c1-8-7-12(2,3)17-13(16-8)9-4-5-10-11(6-9)15-18-14-10/h4-6,8H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFUNIPKLLIZCLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(CC(O1)(C)C)C)C2=CC3=NON=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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